Fmoc-O-(benzylphospho)-L-serine

Übersicht

Beschreibung

Fmoc-O-(benzylphospho)-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzylphospho group, and the L-serine backbone. This compound is primarily used in peptide synthesis and serves as a building block for the synthesis of phosphopeptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-(benzylphospho)-L-serine typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used to protect the amino group of L-serine, while the benzylphospho group is introduced to protect the hydroxyl group. The synthesis process generally includes the following steps:

Fmoc Protection: The amino group of L-serine is protected using Fmoc chloride under basic conditions.

Benzylphospho Protection: The hydroxyl group of the serine is protected using benzylphosphochloridate in the presence of a base.

Coupling: The protected serine is then coupled to a resin for solid-phase synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to facilitate the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-O-(benzylphospho)-L-serine can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Phosphorylation: Introduction of additional phosphate groups.

Hydrolysis: Cleavage of the benzylphospho group under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Phosphorylation: Phosphorylating agents such as phosphoramidites.

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Deprotected Serine: Removal of the Fmoc group yields the free amino group.

Phosphorylated Derivatives: Additional phosphate groups can be introduced to form various phosphorylated serine derivatives.

Hydrolyzed Products: Hydrolysis of the benzylphospho group yields free serine and benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Phosphopeptide Synthesis:

Fmoc-O-(benzylphospho)-L-serine serves as a crucial building block for synthesizing phosphopeptides. These phosphopeptides are vital for studying protein phosphorylation, which plays a key role in numerous biological processes such as signal transduction and enzyme regulation. The compound's stability under standard peptide synthesis conditions allows for the incorporation of multiple phosphorylation sites within peptides, enhancing their functionality in research applications .

Synthesis Techniques:

The synthesis typically employs solid-phase peptide synthesis (SPPS) methods. The Fmoc group protects the amino group during synthesis, while the benzylphospho group protects the hydroxyl group. This dual protection strategy allows for selective deprotection and further functionalization of the synthesized peptides .

Biological Research

Studying Protein Interactions:

In biological contexts, this compound is used to create phosphopeptides that mimic phosphorylated proteins. This mimicking is crucial for studying protein-protein interactions and understanding how phosphorylation affects cellular signaling pathways .

Case Study: Kinase Activity Analysis:

Research has demonstrated that phosphopeptides synthesized with this compound can be utilized to assess kinase activity in vitro. For example, studies involving protein kinase CK2 have shown that specific phosphopeptides derived from this compound can modulate protein functions by influencing phosphorylation states, thereby providing insights into cellular mechanisms .

Medical Applications

Therapeutic Development:

Phosphopeptides synthesized from this compound are being explored for their potential therapeutic applications, particularly in cancer research. Understanding the role of phosphorylation in cancer progression has led to the development of peptide-based drugs that target specific phosphorylation events involved in tumor growth and metastasis .

Case Study: Antiviral Activity:

In a notable study, synthetic phosphopeptides derived from similar compounds exhibited antiviral properties against HIV-1 and antifungal activity against resistant strains of pathogens. This highlights the potential of phosphopeptides in developing new therapeutic agents .

Industrial Applications

Pharmaceutical Industry:

The compound is extensively used in the pharmaceutical industry for synthesizing peptide-based drugs. Its ability to facilitate the incorporation of phosphoserine residues into peptides makes it invaluable for developing drugs that target phosphorylation-related pathways .

Bioconjugation and Diagnostic Tools:

this compound is also employed in bioconjugation applications, where it aids in creating targeted drug delivery systems. Additionally, it is utilized in various analytical techniques to detect and quantify phosphoserine in biological samples, contributing to biomarker discovery efforts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for synthesizing phosphopeptides; enables incorporation of multiple phosphorylation sites. |

| Biological Research | Used to study protein interactions and kinase activity; mimics phosphorylated proteins for functional studies. |

| Medical Applications | Explored for therapeutic development in cancer; shows antiviral properties against HIV-1 and fungal pathogens. |

| Industrial Uses | Widely utilized in pharmaceutical drug development; aids in bioconjugation and diagnostic tool creation. |

Wirkmechanismus

The primary mechanism of action of Fmoc-O-(benzylphospho)-L-serine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The benzylphospho group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound interacts with various molecular targets, including enzymes involved in phosphorylation and dephosphorylation processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-O-(benzylphospho)-L-threonine: Similar structure but with a threonine backbone.

Fmoc-O-(benzylphospho)-L-tyrosine: Similar structure but with a tyrosine backbone.

Uniqueness

Fmoc-O-(benzylphospho)-L-serine is unique due to its specific use in the synthesis of serine-containing phosphopeptides. Its structure allows for selective protection and deprotection, making it highly valuable in peptide synthesis.

Biologische Aktivität

Fmoc-O-(benzylphospho)-L-serine is a phosphoserine derivative that plays a significant role in biochemical research, particularly in the study of protein phosphorylation and its implications in cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

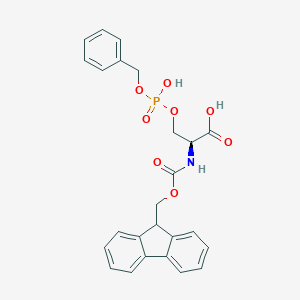

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : CHNOP

- Molecular Weight : 485.43 g/mol

The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a benzyl phosphonate moiety, and a serine amino acid backbone, which together contribute to its unique properties and biological activities.

The biological activity of this compound is primarily linked to its role as a phosphoserine mimic. This characteristic allows it to interact with various proteins involved in signal transduction pathways.

-

Protein Kinase Interactions :

- This compound has been shown to modulate the activity of specific protein kinases, particularly CK2 (Casein Kinase 2), which is known for its role in phosphorylating serine and threonine residues in target proteins. Studies indicate that this compound can influence CK2's substrate specificity and activity, thereby affecting downstream signaling pathways involved in cell proliferation and apoptosis .

-

Inhibition of Protein Phosphatases :

- The compound may also act as an inhibitor of protein phosphatases, enzymes that remove phosphate groups from proteins. This inhibition can lead to sustained phosphorylation states of target proteins, enhancing or prolonging their biological functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities in vitro:

- Antiviral Activity : In studies involving HIV-1, it was observed that phosphorylated peptides similar to this compound could inhibit viral replication effectively. For instance, modifications in serine phosphorylation status were correlated with altered susceptibility to viral infection .

- Antifungal Properties : The compound has also shown antifungal activity against strains such as Candida albicans, indicating potential applications in treating fungal infections .

In Vivo Studies

In vivo studies using model organisms have further elucidated the therapeutic potential of this compound:

- Therapeutic Efficacy : In experiments with Galleria mellonella larvae infected with C. albicans, treatment with phosphoserine derivatives resulted in significantly increased survival rates compared to untreated controls (median survival time extended from 24 hours to over 96 hours) .

Case Studies

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUWGDUVAAWJY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451527 | |

| Record name | Fmoc-O-(benzylphospho)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158171-14-3 | |

| Record name | Fmoc-O-(benzylphospho)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Fmoc-O-(benzylphospho)-L-serine primarily used for in a research setting?

A1: this compound is not a drug itself, but rather a crucial building block in peptide synthesis. [] This compound is commonly employed in the synthesis of phosphorylated peptides, which are important for studying various biological processes and developing new therapeutics. []

Q2: The provided abstract mentions a "scalable one-pot synthesis". Why is this development significant for researchers?

A2: The development of a cost-effective and scalable one-pot synthesis for this compound is highly significant for researchers because it allows for the production of larger quantities of this valuable building block. [] This advancement facilitates research on phosphorylated peptides by making the synthesis process more efficient and affordable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.